molecular formula C13H9ClO2 B2458947 5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde CAS No. 1181269-88-4

5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No. B2458947
CAS RN: 1181269-88-4
M. Wt: 232.66
InChI Key: BKNGQAZEEWLTLE-UHFFFAOYSA-N
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Description

5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research. It is a member of the biphenyl family and has a variety of potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis of 5-Chloro-2-Pentanone

5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde and its derivatives are widely utilized in the pharmaceutical and agrochemical industry . A new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5-chloro-2-pentanone using bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source .

Production of Antibacterial Agents and Pesticides

5-Chloro-2-pentanone (5C2P), a derivative of 5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde, is a precursor of many antibacterial agents and pesticides . It has been successfully used to synthesize some valuable medicine components, such as quinoline, chloroquine, and quinolone drugs .

Antiviral Applications

Recent research found that chloroquine, a derivative of 5C2P, possessed the antiviral effect for SARS and COVID-19 .

Synthesis of Antioxidant Compounds

A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents at benzene ring were synthesized . These compounds were identified as potent antioxidants .

Synthesis of Heterocyclic Compounds

1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives bearing heterocyclic moieties were synthesized . These compounds showed promising antioxidant activity .

Lipophilicity Analysis

A series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides and 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides were synthesized and analyzed using RP-HPLC to determine lipophilicity .

properties

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-4-5-13(16)12(7-11)10-3-1-2-9(6-10)8-15/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNGQAZEEWLTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)Cl)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde

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